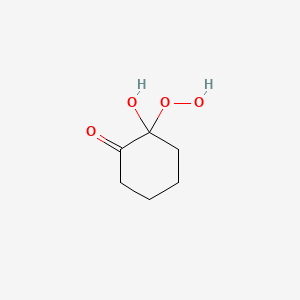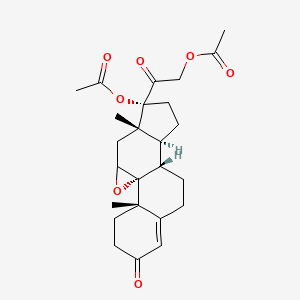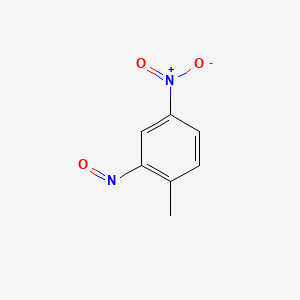
2-Nitroso-4-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroso-4-nitrotoluene is an organic compound that belongs to the class of nitroso and nitro aromatic compounds It is characterized by the presence of both nitroso (-NO) and nitro (-NO2) functional groups attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitroso-4-nitrotoluene can be synthesized through the nitration of 4-nitrotoluene followed by nitrosation. The process involves the following steps:
Nitration: 4-nitrotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Nitrosation: The nitrated product is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to introduce the nitroso group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and nitrosation processes. These processes are carried out in controlled environments to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production yield and reduce the risk of hazardous reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitroso-4-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine gas and a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2,4-Dinitrotoluene.
Reduction: 2-Amino-4-nitrotoluene.
Substitution: Various halogenated or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Nitroso-4-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-nitroso-4-nitrotoluene involves its interaction with cellular components. The nitroso group can form covalent bonds with thiol groups in proteins, leading to the formation of protein adducts. This interaction can disrupt normal cellular functions and induce cytotoxic effects. The nitro group can also undergo redox cycling, generating reactive oxygen species that contribute to its biological activity.
Comparación Con Compuestos Similares
2,4-Dinitrotoluene: Similar in structure but lacks the nitroso group.
4-Nitroso-2-nitrotoluene: An isomer with the nitroso and nitro groups in different positions.
2-Amino-4-nitrotoluene: A reduction product of 2-nitroso-4-nitrotoluene.
Uniqueness: this compound is unique due to the presence of both nitroso and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form covalent bonds with proteins makes it a valuable compound for various applications.
Propiedades
Número CAS |
82414-02-6 |
|---|---|
Fórmula molecular |
C7H6N2O3 |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
1-methyl-4-nitro-2-nitrosobenzene |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-3-6(9(11)12)4-7(5)8-10/h2-4H,1H3 |
Clave InChI |
NOIZTWYRRJGHAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


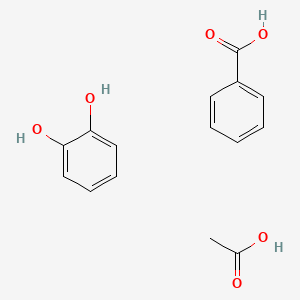

![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
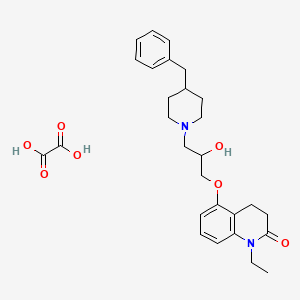
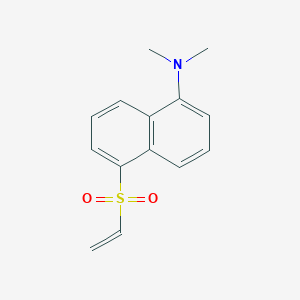
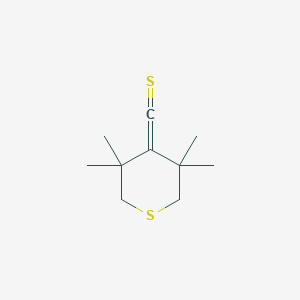

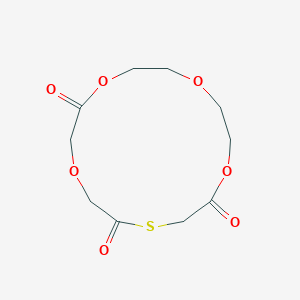

![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)
